5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione is a synthetic compound that combines the structural elements of glucopyranose and pentobarbital This compound is characterized by its unique molecular structure, which includes a glucopyranosyl moiety attached to a pentobarbital backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione typically involves the glycosylation of pentobarbital with a glucopyranosyl donor. The reaction conditions often require the presence of a catalyst and a suitable solvent. For instance, the glycosylation reaction can be carried out using a Lewis acid catalyst in an anhydrous solvent such as dichloromethane. The reaction is usually conducted at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. The key intermediate for preparing glucopyranosyl derivatives is synthesized under mild reaction conditions, using cost-effective reagents. The process is designed to minimize impurities and achieve high optical purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted compounds .
Scientific Research Applications
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets in the body. The compound binds to the GABAA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a reduction in neuronal excitability. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione can be compared with other glycosylated barbiturates and glucopyranosyl derivatives:
Similar Compounds: Examples include 1-(beta-D-glucopyranosyl)amobarbital and 1-(beta-D-glucopyranosyl)phenobarbital.
Uniqueness: The unique combination of glucopyranose and pentobarbital in this compound imparts distinct pharmacological properties, such as enhanced stability and selectivity for certain receptors.
Properties
CAS No. |
147839-07-4 |
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Molecular Formula |
C17H28N2O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1 |
InChI Key |
KVCUMBIRVZPZCG-LSUXSMNCSA-N |
Isomeric SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Synonyms |
1-(beta-D-glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer 1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer 1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer 1-Glu-pentobarbital 5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid |
Origin of Product |
United States |
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